molecular formula C9H12FNO2 B13288715 2-(1-Amino-2-fluoroethyl)-4-methoxyphenol

2-(1-Amino-2-fluoroethyl)-4-methoxyphenol

Cat. No.: B13288715
M. Wt: 185.20 g/mol
InChI Key: GGIAPYCQPMRRGN-UHFFFAOYSA-N
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Description

2-(1-Amino-2-fluoroethyl)-4-methoxyphenol is an organic compound that features a phenol group substituted with an amino-fluoroethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-fluoroethyl)-4-methoxyphenol typically involves the introduction of the amino-fluoroethyl group to a phenol derivative. One common method is the nucleophilic substitution reaction where a fluoroethylamine reacts with a methoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic attack on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-fluoroethyl)-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1-Amino-2-fluoroethyl)-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-fluoroethyl)-4-methoxyphenol involves its interaction with various molecular targets. The amino-fluoroethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-fluoroethyl)-4-chlorophenol
  • 2-(1-Amino-2-fluoroethyl)-4-bromophenol
  • 2-(1-Amino-2-fluoroethyl)-4-methylphenol

Uniqueness

2-(1-Amino-2-fluoroethyl)-4-methoxyphenol is unique due to the presence of both an amino-fluoroethyl group and a methoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-(1-amino-2-fluoroethyl)-4-methoxyphenol

InChI

InChI=1S/C9H12FNO2/c1-13-6-2-3-9(12)7(4-6)8(11)5-10/h2-4,8,12H,5,11H2,1H3

InChI Key

GGIAPYCQPMRRGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(CF)N

Origin of Product

United States

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